![molecular formula C17H21N7O2 B5500809 N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)
N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of polycyclic N-heterocyclic compounds. Its structural complexity suggests potential applications in various fields of chemistry and possibly pharmacology. The compound incorporates several heterocyclic rings, including pyrimido and azepine, which are known for their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps, including ring closure reactions and the introduction of various functional groups. One method could involve base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization. This is suggested by the synthesis of similar compounds like amino-substituted benzo[b]pyrimido[5,4-f]azepines (Quintero et al., 2018).
Molecular Structure Analysis
The molecular structure likely features a complex arrangement of rings. The pyrimido[4,5-d]azepine core is a significant component, often showing a boat conformation in similar compounds (Quintero et al., 2018).
Chemical Reactions and Properties
Compounds with similar structures exhibit a range of chemical behaviors. They can undergo various reactions, including cycloadditions, aziridination, and rearrangements, indicating a high degree of reactivity and potential for further chemical modifications (Hu, Faraldos, & Coates, 2009).
Physical Properties Analysis
While specific data for this compound is not available, compounds with similar structures generally exhibit solid-state properties influenced by factors like hydrogen bonding, π-π interactions, and molecular packing (Quintero et al., 2016).
Wissenschaftliche Forschungsanwendungen
Catalytic Cycloaddition Reactions
Research has shown that copper(I) and dirhodium(II) catalysts can induce divergent cycloaddition reactions of enoldiazo compounds and α-diazocarboximides. These reactions result in the formation of epoxypyrrolo[1,2-a]azepine derivatives through [3+3]-cycloaddition of a carbonyl ylide, and cyclopenta[2,3]pyrrolo[2,1-b]oxazoles through regioselective [3+2]-cycloaddition, demonstrating the versatility of such compounds in synthetic chemistry (Deng et al., 2017).
Carbonyl Compound Identification
N-Methyl benzothiazolone hydrazone has been employed to react with various carbonyl compounds, forming azine and “osazine” derivatives. These derivatives exhibit characteristic spectra, allowing for the spectrophotometric identification and measurement of aldehydes, ketones, and other related compounds, demonstrating the analytical applications of similar chemical structures (Paz et al., 1965).
Heterocyclic Compound Synthesis
The synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles have been explored. This research highlights the potential of such compounds in the development of novel heterocyclic systems, which could be applicable in various areas of chemical research and drug development (Rozhkov et al., 2004).
N-Heterocyclic Carbene Catalyzed Reactions
N-Heterocyclic carbenes have been found to catalyze the formal [3 + 3] cycloaddition between α,β-unsaturated aldehydes and azomethine imines, producing substituted pyridazinones. This research shows the catalytic potential of such carbenes in creating complex heterocyclic compounds, which may be related to the synthesis and reactivity of the compound (Chan & Scheidt, 2007).
Eigenschaften
IUPAC Name |
[2-amino-4-(cyclopent-3-en-1-ylamino)-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-10-14(23-26-22-10)16(25)24-8-6-12-13(7-9-24)20-17(18)21-15(12)19-11-4-2-3-5-11/h2-3,11H,4-9H2,1H3,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDJXYFVBFABQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)N2CCC3=C(CC2)N=C(N=C3NC4CC=CC4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.